BenchChemオンラインストアへようこそ!

2-(Furan-2-yl)imidazo[1,2-b]pyridazine

Medicinal Chemistry Kinase Inhibitor Design Computational Chemistry

2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic small molecule (C₁₀H₇N₃O, MW 185.18 g/mol) consisting of a fused imidazo[1,2-b]pyridazine bicyclic core with a furan-2-yl substituent at the 2-position. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives reported as inhibitors of TRK, IKKβ, Haspin, and JAK kinases.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 951625-69-7
Cat. No. B1341106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)imidazo[1,2-b]pyridazine
CAS951625-69-7
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2N=C1)C3=CC=CO3
InChIInChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H
InChIKeyZOWMZLMKRQUFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)imidazo[1,2-b]pyridazine (CAS 951625-69-7): Chemical Class, Physicochemical Profile, and Procurement Baseline


2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic small molecule (C₁₀H₇N₃O, MW 185.18 g/mol) consisting of a fused imidazo[1,2-b]pyridazine bicyclic core with a furan-2-yl substituent at the 2-position . The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives reported as inhibitors of TRK, IKKβ, Haspin, and JAK kinases [1][2]. The compound is commercially supplied at ≥98% purity by multiple vendors for research use .

Why 2-(Furan-2-yl)imidazo[1,2-b]pyridazine Cannot Be Interchanged with Other 2-Aryl-Imidazo[1,2-b]pyridazine Analogs: Structural and Electronic Basis for Scientific Selection


Within the imidazo[1,2-b]pyridazine chemical space, the identity of the 2-position substituent critically governs molecular recognition at the kinase hinge-binding region and the steric accommodation of the adjacent hydrophobic pocket [1][2]. The furan-2-yl group introduces an oxygen heteroatom capable of acting as a hydrogen-bond acceptor, which is absent in 2-phenyl analogs and differs electronically from the sulfur in 2-thiophen-2-yl analogs [3]. In the TRK inhibitor patent family WO2010033941, the nature of the 2-substituent is a key variable that determines kinase selectivity and potency; indiscriminate substitution risks loss of activity against specific kinase genotypes or introduction of off-target liabilities [1][2]. The quantitative consequences of these structural differences are elaborated in Section 3.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)imidazo[1,2-b]pyridazine Relative to Closest Analogs: Measured, Calculated, and Class-Inferred Data


Hydrogen-Bond Acceptor Capability: Furan-2-yl vs. Phenyl and Thiophen-2-yl Analogs in Kinase Hinge-Binding Motifs

The furan-2-yl substituent provides a ring-oxygen hydrogen-bond acceptor (HBA) that is structurally absent in the 2-phenyl analog and electronically distinct from the sulfur HBA in 2-thiophen-2-yl analog. Calculated electrostatic potential minima (Vₛ,ₘᵢₙ) for furan (−30.5 kcal/mol) vs. thiophene (−22.3 kcal/mol) indicate a 37% stronger HBA character for furan [1]. In imidazo[1,2-b]pyridazine TRK inhibitors, the 2-position substituent directly contacts the kinase hinge region; altering HBA strength modulates hinge-binding affinity and selectivity across TRKA/B/C isoforms [2].

Medicinal Chemistry Kinase Inhibitor Design Computational Chemistry

Commercially Verified Purity: 2-(Furan-2-yl)imidazo[1,2-b]pyridazine ≥98% vs. Typical Uncertified Research-Grade Analogs

2-(Furan-2-yl)imidazo[1,2-b]pyridazine is supplied with a certified purity of ≥98% (HPLC) by ISO-certified manufacturers, with full analytical documentation including NMR and MS characterization . In contrast, many closely related imidazo[1,2-b]pyridazine analogs such as 2-(thiophen-2-yl)imidazo[1,2-b]pyridazine and 2-(pyridin-2-yl)imidazo[1,2-b]pyridazine are less commonly stocked and may be available only through custom synthesis at lower guaranteed purity (typically ≥95%) without batch-specific certificates of analysis .

Analytical Chemistry Quality Control Procurement

Kinase Inhibition Potential: Imidazo[1,2-b]pyridazine Class-Level TRK Inhibitory Activity Benchmarked Against FDA-Approved Inhibitors

While 2-(Furan-2-yl)imidazo[1,2-b]pyridazine itself has no published direct IC₅₀ data, its core scaffold is the foundation of multiple potent TRK inhibitor series. The lead compound 15m (an elaborated imidazo[1,2-b]pyridazine derivative) inhibits TRKWT with IC₅₀ = 0.08 nM, TRKG595R with IC₅₀ = 2.14 nM, and TRKG667C with IC₅₀ = 0.68 nM [1]. This potency compares favorably to the FDA-approved TRK inhibitor larotrectinib (TRKA IC₅₀ ≈ 2–10 nM) [2]. The 2-furan substitution pattern in the target compound provides a synthetic handle for elaboration into such potent inhibitors, whereas 2-phenyl or 2-thiophenyl analogs require different synthetic strategies with potentially divergent SAR outcomes [3].

Cancer Therapeutics TRK Inhibition Kinase Selectivity

Haspin Kinase Inhibition Context: Imidazo[1,2-b]pyridazine Class Demonstrates Nanomolar Antiproliferative Activity in Osteosarcoma Models

Disubstituted imidazo[1,2-b]pyridazine derivatives have been reported as selective Haspin inhibitors with in vitro IC₅₀ values ranging from 6 to 100 nM and significant inhibition of U-2 OS osteosarcoma cell migration in 2D and spheroid cultures [1]. The 2-position substituent is a key determinant of Haspin vs. other kinase selectivity; the furan-2-yl group in the target compound provides a distinct electronic and steric profile compared to other 2-aryl variants explored in the published SAR [1]. No direct IC₅₀ value for 2-(Furan-2-yl)imidazo[1,2-b]pyridazine against Haspin has been reported.

Epigenetics Cancer Biology Haspin Kinase

IKKβ Inhibitory Scaffold Validation: Imidazo[1,2-b]pyridazine Derivatives Show High Kinase Selectivity and Cellular TNFα Suppression

Imidazo[1,2-b]pyridazine derivatives from high-throughput screening were developed as IKKβ inhibitors, with optimization of the 3- and 6-positions leading to increased cell-free IKKβ inhibitory activity and TNFα suppression in THP-1 cells, along with high kinase selectivity . The 2-position of the scaffold (where the furan moiety resides in the target compound) was identified as a critical vector for modulating physicochemical properties and cellular permeability . No direct IKKβ IC₅₀ for 2-(Furan-2-yl)imidazo[1,2-b]pyridazine has been published.

Inflammation Immunology IKKβ Inhibition

Research and Industrial Application Scenarios for 2-(Furan-2-yl)imidazo[1,2-b]pyridazine Based on Documented Evidence


Synthetic Intermediate for Next-Generation Pan-TRK Inhibitors Targeting Resistance Mutations

Teams developing TRK inhibitors to overcome clinical resistance mutations (e.g., G595R, G667C) can use 2-(Furan-2-yl)imidazo[1,2-b]pyridazine as a core building block for structure-guided elaboration. The 2025 Bioorganic Chemistry study demonstrated that optimized imidazo[1,2-b]pyridazine derivatives achieve sub-nanomolar TRKWT inhibition (IC₅₀ = 0.08 nM) with oral bioavailability (F = 55.26%) [1]. The furan-2-yl group provides a distinct hydrogen-bonding profile at the hinge region, potentially enabling selectivity over other kinase families [2]. The ≥98% certified purity of the commercial compound ensures reliable SAR during lead optimization .

Lead Generation Scaffold for Selective Haspin Inhibitors in Osteosarcoma and Epigenetic Cancer Targets

For programs targeting Haspin kinase in osteosarcoma or other epigenetic cancers, 2-(Furan-2-yl)imidazo[1,2-b]pyridazine serves as a direct precursor to the disubstituted derivatives characterized in the 2020 SAR study, which showed IC₅₀ values of 6–100 nM and significant inhibition of U-2 OS cell migration in both 2D and spheroid culture models [3]. The 2-furan substituent can be retained or further elaborated to tune Haspin selectivity.

Anti-Inflammatory Drug Discovery: IKKβ Inhibitor Intermediate with Documented Kinase Selectivity

The validated IKKβ inhibitory activity of imidazo[1,2-b]pyridazine derivatives, with demonstrated TNFα suppression in THP-1 cells and high kinase selectivity , supports the use of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine as a starting material for structure-activity relationship campaigns targeting NF-κB-driven inflammatory diseases.

Kinase Selectivity Panel Screening: Tool Compound for Profiling Hinge-Region Hydrogen-Bond Contributions

The distinct hydrogen-bond acceptor strength of the furan-2-yl group (Vₛ,ₘᵢₙ = −30.5 kcal/mol vs. −22.3 kcal/mol for thiophene) [4] makes 2-(Furan-2-yl)imidazo[1,2-b]pyridazine a valuable tool compound for probing the contribution of hinge-region hydrogen-bonding to kinase selectivity across a panel of imidazo[1,2-b]pyridazine analogs with varying 2-substituents.

Quote Request

Request a Quote for 2-(Furan-2-yl)imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.